molecular formula C7H17N3O B070904 1-Amino-3-piperazino-2-propanol CAS No. 186343-40-8

1-Amino-3-piperazino-2-propanol

Cat. No. B070904
M. Wt: 159.23 g/mol
InChI Key: SZAYRHIIHNUBPP-UHFFFAOYSA-N
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Description

1-Amino-3-piperazino-2-propanol is a derivative of propanolamine . Propanolamines are colorless liquids with the formula C3H9NO . They are prepared by the addition of amines to one or two equivalents of propylene oxide . The propanolamines include many derivatives where the amine is secondary or tertiary .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Amino-3-piperazino-2-propanol, has been the focus of recent research . Methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

The safety data sheet for a related compound, ®-(-)-1-Amino-2-propanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-amino-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAYRHIIHNUBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-piperazino-2-propanol

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